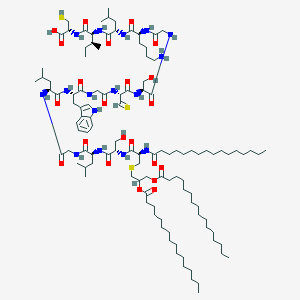
Palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 Pcs cyclic disulfide is a compound that belongs to the class of cyclic disulfide-rich peptides. These peptides are characterized by their unique cyclic structure and the presence of disulfide bonds, which confer remarkable stability and resistance to proteolytic degradation . HIV-1 Pcs cyclic disulfide has garnered significant interest due to its potential therapeutic applications, particularly in the context of HIV-1 treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 Pcs cyclic disulfide typically involves the chemical synthesis of peptide sequences followed by the formation of disulfide bonds. One common approach is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support . After the peptide sequence is complete, the disulfide bonds are formed through oxidative folding, often using reagents such as iodine or air oxidation .
Industrial Production Methods
Industrial production of HIV-1 Pcs cyclic disulfide may involve large-scale solid-phase peptide synthesis, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The scalability of SPPS and the robustness of purification methods make this approach suitable for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 Pcs cyclic disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bonds in the compound can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) . Conversely, the thiol groups can be oxidized back to disulfide bonds using oxidizing agents like iodine or hydrogen peroxide .
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Various nucleophiles can be used to substitute specific functional groups within the peptide sequence.
Major Products Formed
The major products formed from these reactions include the reduced form of the peptide (with free thiol groups) and the oxidized form (with disulfide bonds). Substitution reactions can lead to modified peptides with altered functional groups .
Applications De Recherche Scientifique
HIV-1 Pcs cyclic disulfide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of HIV-1 Pcs cyclic disulfide involves its interaction with HIV-1 protease. The compound binds to the active site of the protease, inhibiting its activity and preventing the cleavage of viral polyproteins into functional proteins . This inhibition disrupts the maturation of the virus, thereby reducing its ability to infect new cells . The disulfide bonds in the compound contribute to its stability and enhance its binding affinity to the protease .
Comparaison Avec Des Composés Similaires
HIV-1 Pcs cyclic disulfide can be compared with other cyclic disulfide-rich peptides, such as cyclotides and θ-defensins . These compounds share similar structural features, including the presence of disulfide bonds and a cyclic backbone. HIV-1 Pcs cyclic disulfide is unique in its specific interaction with HIV-1 protease, making it a promising candidate for HIV-1 treatment .
List of Similar Compounds
- Cyclotides
- θ-Defensins
- Retrocyclins
Propriétés
Numéro CAS |
119320-04-6 |
|---|---|
Formule moléculaire |
C113H196N16O22S3 |
Poids moléculaire |
2227.1 g/mol |
Nom IUPAC |
(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C113H196N16O22S3/c1-12-16-19-22-25-28-31-34-37-40-43-46-49-59-96(132)122-95(77-154-76-83(151-101(137)61-51-48-45-42-39-36-33-30-27-24-21-18-14-3)73-150-100(136)60-50-47-44-41-38-35-32-29-26-23-20-17-13-2)111(146)127-92(72-131)109(144)123-87(63-78(5)6)103(138)116-69-98(134)120-88(64-79(7)8)107(142)125-90(66-82-67-115-85-57-53-52-56-84(82)85)104(139)117-70-99(135)121-93(74-152)110(145)126-91(71-130)105(140)118-68-97(133)119-86(58-54-55-62-114)106(141)124-89(65-80(9)10)108(143)129-102(81(11)15-4)112(147)128-94(75-153)113(148)149/h52-53,56-57,67,74,78-81,83,86-95,102,115,130-131,153H,12-51,54-55,58-66,68-73,75-77,114H2,1-11H3,(H,116,138)(H,117,139)(H,118,140)(H,119,133)(H,120,134)(H,121,135)(H,122,132)(H,123,144)(H,124,141)(H,125,142)(H,126,145)(H,127,146)(H,128,147)(H,129,143)(H,148,149)/t81-,83?,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-/m0/s1 |
Clé InChI |
SDTRBFOBHMIYOG-DBNCJOJGSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
Séquence |
XSLGLWGXSGKLIC |
Synonymes |
HIV-1 PCS cyclic disulfide palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide) Pam(3)Cys-Ser-(HIV-1(598-609)cyclic disulfide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















